2-Methyl-4-pyridylmagnesium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2-methyl-4H-pyridin-4-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEYTPPDHXLKIS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 2 Methyl 4 Pyridylmagnesium Bromide
Electrophilic Quenching Reactions
2-Methyl-4-pyridylmagnesium bromide, as a Grignard reagent, serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to its application in the synthesis of more complex molecules.
The addition of Grignard reagents to carbonyl compounds represents a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comvaia.com this compound is no exception, reacting with aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols, respectively. vaia.comyoutube.com This transformation proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org The resulting tetrahedral intermediate, an alkoxide, is subsequently protonated during an acidic workup to yield the final alcohol product. libretexts.orgyoutube.com
The general mechanism involves the coordination of the magnesium halide to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the intramolecular delivery of the 2-methyl-4-pyridyl group to the carbonyl carbon.
A variety of carbonyl compounds can be employed in this reaction, leading to a diverse array of substituted pyridyl alcohols. The choice of the carbonyl compound dictates the nature of the resulting alcohol (primary, secondary, or tertiary). vaia.comyoutube.com For instance, reaction with formaldehyde (B43269) would yield a primary alcohol, other aldehydes afford secondary alcohols, and ketones produce tertiary alcohols. youtube.com
Table 1: Examples of Nucleophilic Addition of this compound to Carbonyl Compounds
| Carbonyl Compound | Product | Alcohol Type |
| Formaldehyde | (2-Methylpyridin-4-yl)methanol | Primary |
| Acetaldehyde | 1-(2-Methylpyridin-4-yl)ethanol | Secondary |
| Acetone | 2-(2-Methylpyridin-4-yl)propan-2-ol | Tertiary |
This table presents hypothetical examples based on the general reactivity of Grignard reagents with carbonyl compounds.
The reaction of this compound with carbon dioxide (CO2), typically in the form of dry ice, provides a direct route to the synthesis of 2-methyl-4-pyridinecarboxylic acid. libretexts.orgmasterorganicchemistry.com This carboxylation reaction is a fundamental method for the formation of carboxylic acids from organometallic reagents. youtube.com
The mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of carbon dioxide. youtube.comyoutube.com This addition forms a magnesium carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. libretexts.orgyoutube.com It is crucial that the Grignard reagent is added to the carbon dioxide (or vice versa) under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons from water. youtube.com The reaction is typically carried out by pouring the Grignard solution over a large excess of crushed dry ice. google.com
This method is a highly effective way to introduce a carboxylic acid functional group onto the pyridine (B92270) ring at the 4-position, starting from the corresponding halide.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and this compound is a viable nucleophilic partner in these transformations. nih.govbris.ac.uk These reactions significantly expand the synthetic utility of this Grignard reagent beyond classical electrophilic quenching.
Palladium catalysts are widely employed for cross-coupling reactions due to their high efficiency and functional group tolerance. nih.govyoutube.com The coupling of this compound with various organic electrophiles under palladium catalysis enables the synthesis of a wide range of substituted 2-methylpyridines.
The choice of ligand in palladium-catalyzed cross-coupling reactions is critical as it directly influences the reactivity and selectivity of the catalytic system. sigmaaldrich.comsigmaaldrich.com Phosphine (B1218219) ligands are the most common class of ligands used in these reactions due to the tunability of their steric and electronic properties. sigmaaldrich.com For the coupling of Grignard reagents, particularly heteroaryl Grignard reagents like this compound, the design of the phosphine ligand is paramount.
Bulky and electron-rich phosphine ligands are generally effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govua.edu Ligands such as di-adamantylalkylphosphines (e.g., cataCXium® A) and bulky biaryl phosphine ligands have demonstrated high efficacy in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These ligands stabilize the palladium(0) active species and facilitate the challenging oxidative addition of the electrophile. reddit.com For the coupling of 2-pyridyl Grignard reagents, which can be problematic, specialized ligands like phosphine oxides have been shown to be effective where common phosphine and N-heterocyclic carbene (NHC) ligands fail. nih.gov
The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates, prevent side reactions, and achieve high yields and selectivity.
Table 2: Common Ligand Types in Palladium-Catalyzed Cross-Coupling
| Ligand Type | Key Features | Examples |
| Monodentate Phosphines | Flexible, easy to modify | Tri-tert-butylphosphine, cataCXium® A |
| Bidentate Phosphines | Chelating, provide stability | dppf (1,1'-Bis(diphenylphosphino)ferrocene), dppp (B1165662) (1,3-Bis(diphenylphosphino)propane) nih.gov |
| Biaryl Phosphines | Bulky, electron-rich | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky | IPr, IMes |
| Phosphine Oxides | Effective for challenging substrates | (1-Ad)2P(O)H nih.gov |
This table provides a general overview of ligand classes and is not specific to reactions involving this compound unless cited.
Palladium-catalyzed cross-coupling reactions of this compound have been successfully demonstrated with a variety of electrophiles, including aryl, heteroaryl, and alkenyl halides or triflates. nih.govorganic-chemistry.orgnih.gov This broad scope allows for the synthesis of a diverse range of 4-substituted-2-methylpyridines.
Aryl Electrophiles: The coupling with aryl bromides and triflates is a common application, leading to the formation of 4-aryl-2-methylpyridines. organic-chemistry.orgnih.gov The reaction tolerates a range of functional groups on the aryl electrophile. nih.gov
Heteroaryl Electrophiles: The methodology can be extended to heteroaryl electrophiles, enabling the synthesis of biheteroaryl compounds. This is particularly valuable for the construction of complex molecules found in medicinal chemistry and materials science. The coupling of 2-pyridyl Grignard reagents with heteroaromatic electrophiles has been shown to proceed in good to excellent yields. nih.gov
Alkenyl Electrophiles: Alkenyl halides and triflates are also suitable coupling partners, providing access to 4-alkenyl-2-methylpyridines. These products are useful intermediates for further synthetic transformations.
The success of these coupling reactions often depends on the specific catalytic system employed, including the choice of palladium precursor, ligand, and reaction conditions. In some cases, the addition of additives like zinc halides can "soften" the Grignard reagent, leading to improved yields and functional group tolerance. organic-chemistry.orgnih.gov
Table 3: Examples of Palladium-Catalyzed Cross-Coupling of this compound with Various Electrophiles
| Electrophile | Product |
| Bromobenzene | 2-Methyl-4-phenylpyridine |
| 4-Bromotoluene | 2-Methyl-4-(p-tolyl)pyridine |
| 2-Bromothiophene | 2-Methyl-4-(thiophen-2-yl)pyridine |
| (E)-1-Bromo-2-phenylethene | (E)-2-Methyl-4-(2-phenylvinyl)pyridine |
This table presents hypothetical examples based on the general scope of palladium-catalyzed cross-coupling reactions of Grignard reagents.
Iron-Catalyzed Transformations
Iron, as an earth-abundant and non-toxic metal, has emerged as a cost-effective catalyst for various cross-coupling reactions. nih.govbris.ac.uk Its application in transformations involving pyridyl Grignard reagents, such as this compound, has shown promise in forming carbon-carbon bonds.
Iron-catalyzed cross-coupling reactions provide a straightforward method for the formation of symmetrical and unsymmetrical biaryl compounds. While the primary focus of many studies has been on heterocoupling, the potential for homocoupling of Grignard reagents exists. In the context of this compound, iron catalysts can facilitate its coupling with various aryl halides. organic-chemistry.org
A significant challenge in these reactions is the suppression of unwanted homocoupling of the Grignard reagent. organic-chemistry.org Research has shown that the choice of the iron salt and additives can significantly influence the outcome. For instance, the use of iron(III) fluoride (B91410) has been reported to remarkably suppress homocoupling in the cross-coupling of aryl Grignard reagents with aryl chlorides, leading to higher yields of the desired heterocoupled products. organic-chemistry.org This "fluoride effect" is attributed to the stabilization of the active iron species, preventing non-selective reductive elimination that leads to homocoupling. organic-chemistry.org
Iron nanoparticles, generated in situ from iron(II) chloride, have also been employed to promote the homocoupling of various Grignard reagents, including heteroaromatic ones like 2-pyridylmagnesium bromide, to produce symmetrical biheteroaryl compounds in good yields. conicet.gov.ar
Table 1: Iron-Catalyzed Homocoupling of Grignard Reagents
| Entry | Grignard Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Pyridylmagnesium bromide | Fe nanoparticles | 2,2'-Bipyridine | Good |
| 2 | p-Methylphenylmagnesium bromide | Fe nanoparticles | 4,4'-Dimethylbiphenyl | 85 |
| 3 | Phenylmagnesium bromide | Fe nanoparticles | Biphenyl | 82 |
This table is based on findings from a study on iron- and copper-catalyzed homocoupling of Grignard reagents. conicet.gov.ar
Iron-catalyzed cross-coupling reactions have been successfully applied to the alkylation and arylation of heteroarenes using Grignard reagents. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of iron-catalyzed cross-coupling of Grignard reagents with aryl and alkyl halides are well-established. researchgate.netresearchgate.net
These reactions typically involve the coupling of an organometallic nucleophile, such as a Grignard reagent, with an organic halide electrophile. researchgate.net Iron catalysts, often in the form of simple salts like iron(III) chloride or iron(II) chloride, facilitate this transformation. nih.govorganic-chemistry.org The reaction mechanism is thought to involve a catalytic cycle with iron complexes in various oxidation states. researchgate.net
The scope of these reactions is broad, with various functional groups being tolerated on both the Grignard reagent and the halide. organic-chemistry.org For instance, iron-catalyzed cross-coupling reactions have been used to couple aryl Grignard reagents with N-heterocyclic chlorides and bromides, demonstrating the applicability of this methodology to the functionalization of heterocyclic systems. nih.gov
Table 2: Iron-Catalyzed Cross-Coupling of Grignard Reagents with Halides
| Grignard Reagent | Halide | Catalyst | Additive | Product Type |
|---|---|---|---|---|
| Arylmagnesium bromide | Aryl chloride | FeF₃ | SIPr·HCl | Unsymmetrical biaryl |
| Arylmagnesium reagent | N-Heterocyclic chloride/bromide | Iron salt | THF/tBuOMe | Arylated heterocycle |
| Alkynyl Grignard reagent | Alkenyl bromide/triflate | FeCl₃ | LiBr | Conjugated enyne |
This table summarizes findings from various studies on iron-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govorganic-chemistry.org
Nickel and Copper Catalysis in Pyridyl Grignard Reactions
Nickel and copper catalysts are also widely used in cross-coupling reactions involving Grignard reagents, including those derived from pyridines. conicet.gov.arnih.govscispace.comnih.govnih.govnih.gov These metals offer alternative reactivity profiles to iron and can be advantageous in specific transformations.
Nickel-catalyzed cross-coupling, often referred to as Kumada coupling, is a powerful tool for forming C-C bonds between Grignard reagents and organic halides. scispace.comnih.gov The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. scispace.com The choice of ligand is crucial for the success of these reactions, with various phosphine and N-heterocyclic carbene (NHC) ligands being employed. researchgate.netorganic-chemistry.org For instance, secondary phosphine oxides (SPOs) have been shown to be effective ligands in the palladium-catalyzed coupling of 2-pyridyl Grignard reagents. researchgate.net
Copper catalysts are also effective in promoting both homo- and cross-coupling reactions of Grignard reagents. conicet.gov.aracs.org Copper nanoparticles, similar to iron nanoparticles, can be used to facilitate the homocoupling of heteroaromatic Grignard reagents. conicet.gov.ar Copper-catalyzed oxidative coupling reactions, using an external oxidant, have also been developed for the synthesis of symmetrical and unsymmetrical products from Grignard reagents. acs.org
Table 3: Nickel- and Copper-Catalyzed Cross-Coupling Reactions
| Catalyst | Grignard Reagent | Coupling Partner | Product Type |
|---|---|---|---|
| Nickel | Alkyl/Aryl Grignard | Alkyl halide/tosylate | Alkylated/Arylated product |
| Copper | Aryl/Alkenyl Grignard | - | Homocoupled product |
| Nickel | 2-Chloropyridine | Alkyl bromide | 2-Alkylpyridine |
| Copper | Bicyclopentyl Grignard | Alkyl (pseudo)halide | Cross-coupled product |
This table is based on information from studies on nickel- and copper-catalyzed cross-coupling reactions. conicet.gov.arnih.govscispace.comnih.govnih.gov
Challenges and Solutions in the Cross-Coupling of Pyridyl Grignard Reagents
The cross-coupling of 2-pyridyl organometallic reagents, including Grignard reagents, presents unique challenges. nih.govnih.govresearchgate.netnih.govresearchgate.net One of the primary issues is the inherent instability of many 2-pyridyl organometallics, which can lead to decomposition and low yields. nih.gov Additionally, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially inhibiting its activity.
Several strategies have been developed to overcome these challenges. The use of more stable 2-pyridyl precursors, such as 2-pyridyl MIDA boronates, has been explored, although their cross-coupling can still be challenging. nih.gov In the context of Grignard reagents, the choice of reaction conditions, including the catalyst, ligand, and solvent, is critical for achieving efficient coupling. researchgate.net
For instance, the use of specific ligands, such as secondary phosphine oxides (SPOs) in palladium-catalyzed reactions, has been shown to be effective for the coupling of 2-pyridyl Grignard reagents where other common ligands fail. researchgate.net In iron-catalyzed reactions, additives like lithium halides can accelerate the reaction and improve yields. organic-chemistry.org Furthermore, the development of robust catalysts and precatalysts, such as the XPhos Pd G3-amido precatalyst for Negishi couplings, has expanded the scope of cross-coupling reactions involving challenging heterocyclic nucleophiles. researchgate.net
Applications of 2 Methyl 4 Pyridylmagnesium Bromide in Targeted Organic Synthesis
Access to Substituted Pyridines and Functionalized Bipyridines
2-Methyl-4-pyridylmagnesium bromide serves as a powerful nucleophile for the introduction of the 2-methyl-4-pyridyl moiety onto a wide range of electrophilic substrates. This reactivity is fundamental to the synthesis of a diverse array of substituted pyridines. The Grignard reagent is typically prepared through the reaction of 2-methyl-4-bromopyridine with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
The resulting this compound can then be reacted with various electrophiles to yield functionalized pyridine (B92270) derivatives. While specific yield data for this compound is not extensively documented in publicly available literature, the reactivity of the closely related 4-pyridylmagnesium chloride provides a strong indication of the types of transformations possible and the expected efficiencies. For instance, reactions of pyridyl Grignard reagents with aldehydes and ketones produce the corresponding secondary and tertiary alcohols, respectively. Furthermore, reactions with esters can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the reagents.
The following table, adapted from studies on 4-pyridylmagnesium chloride, illustrates the general reactivity of such Grignard reagents with various electrophiles, which is expected to be similar for this compound.
| Electrophile | Product | Yield (%) |
| PhCHO | 4-(Phenylhydroxymethyl)pyridine | 85 |
| t-BuCHO | 4-(1-Hydroxy-2,2-dimethylpropyl)pyridine | 82 |
| PhCOCl | 4-Benzoylpyridine | 75 |
| PhCN | 4-Benzoylpyridine | 88 |
| I₂ | 4-Iodopyridine | 95 |
This data is illustrative and based on the reactivity of 4-pyridylmagnesium chloride.
In addition to the synthesis of simple substituted pyridines, this compound is a key precursor for the synthesis of functionalized bipyridines. Bipyridines are an important class of ligands in coordination chemistry and building blocks for functional materials. The coupling of pyridyl Grignard reagents with halogenated pyridines, often catalyzed by transition metals like palladium or nickel, is a common strategy for bipyridine synthesis. For example, the reaction of a pyridyl Grignard reagent with a 2-halopyridine can yield a 2,4'-bipyridine (B1205877) derivative. However, it has been noted that in some Negishi coupling reactions, pyridyl zinc reagents may offer higher yields compared to their pyridyl magnesium bromide counterparts.
A specific example of the application of a pyridyl Grignard reagent in the synthesis of a complex bipyridine is the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, a key intermediate for the antiepileptic drug Perampanel. In this synthesis, a substituted pyridylmagnesium halide is coupled with a 2-halopyridine in a transition metal-catalyzed cross-coupling reaction.
Synthesis of Fused Nitrogen-Containing Heterocyclic Ring Systems
The reactivity of this compound can be harnessed to construct more complex heterocyclic systems where the pyridine ring is fused to another ring. A common strategy involves the reaction of the Grignard reagent with a substrate containing a functional group that can participate in a subsequent cyclization reaction.
One such approach is the reaction of this compound with a nitrile. This reaction initially forms an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. The resulting pyridyl ketone can then serve as a precursor for the synthesis of fused heterocycles. For instance, a pyridyl ketone can undergo intramolecular condensation or be a partner in a multi-component reaction to form a fused bicyclic system.
While direct examples of this compound in the synthesis of fused heterocycles are not extensively reported, the Doebner reaction provides a conceptual framework. The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, demonstrates the formation of a fused nitrogen-containing ring system. A variation on this theme could involve a pyridyl ketone, derived from a Grignard reaction, as a key building block. For example, the synthesis of 2-methylquinoline-4-carboxylic acid derivatives has been achieved by reacting pyruvic acid with aromatic amines. A pyridyl ketone derived from this compound could potentially be used in similar cyclization strategies to access novel quinoline-like structures with an embedded pyridine ring.
Strategic Intermediates for Advanced Organic Molecules and Derivatives
Beyond the synthesis of relatively simple substituted pyridines and fused systems, this compound is a strategic intermediate in the assembly of more complex and advanced organic molecules. Its ability to participate in cross-coupling reactions makes it particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to traditional palladium-catalyzed methods. Pyridyl Grignard reagents, including this compound, can be coupled with aryl and heteroaryl halides under iron catalysis to form the corresponding biaryl compounds. These reactions are often efficient and proceed under mild conditions.
The strategic importance of pyridyl Grignard reagents is highlighted in the synthesis of intermediates for bioactive molecules. For example, the previously mentioned synthesis of a 2-alkoxy-5-(pyridin-2-yl)pyridine intermediate for Perampanel underscores the role of these reagents in constructing the core scaffolds of pharmaceutically active compounds. While a specific, named drug has not been publicly linked to the use of this compound as a direct intermediate, its potential in medicinal chemistry is significant. The 2-methyl-4-pyridyl moiety is a common feature in many biologically active compounds, and the use of this Grignard reagent provides a direct and efficient method for its incorporation into a target molecule.
Advanced Methodologies and Future Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Pathways
The traditional synthesis of Grignard reagents necessitates the use of anhydrous organic solvents like diethyl ether or tetrahydrofuran (B95107), as the reagents readily react with water. beyondbenign.org This requirement poses environmental and safety challenges. Consequently, a significant area of research is the development of "greener" synthetic alternatives. One promising approach involves zinc-mediated processes that can be performed in aqueous conditions, thereby minimizing the reliance on volatile and hazardous organic solvents. beyondbenign.org While still utilizing some ether, the capacity to work in water significantly lessens the environmental footprint. beyondbenign.org
Another facet of sustainable chemistry is the use of water as a solvent for reactions involving pyridine (B92270) derivatives. For instance, an environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent, showcasing the potential for greener transformations of the pyridine core. acs.org While not a direct synthesis of the Grignard reagent itself, such advancements in the functionalization of related compounds underscore a broader trend towards aqueous-phase synthesis in pyridine chemistry, a direction that could influence future Grignard-type reaction designs.
Innovations in Catalyst Design for Enhanced Grignard Reactions
Catalysis is central to improving the efficiency and selectivity of reactions involving pyridyl Grignards. The inherent challenges of cross-coupling reactions with electron-deficient 2-pyridyl Grignard reagents have spurred significant innovation in ligand and catalyst design. nih.govresearchgate.net
A notable breakthrough was the discovery that secondary phosphine (B1218219) oxides (SPOs) can serve as highly effective pre-ligands for palladium-catalyzed Kumada-type cross-coupling reactions of 2-pyridyl Grignard reagents with aryl halides. nih.govresearchgate.net Unlike commonly used phosphine and N-heterocyclic carbene (NHC) ligands, which often show poor reactivity, SPO-based palladium complexes demonstrate unique capabilities in promoting these challenging couplings. nih.govresearchgate.net
Beyond traditional cross-coupling, catalyst design is enabling entirely new transformations. Chiral copper(I) complexes have emerged as powerful catalysts for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents. nih.govacs.org This methodology provides access to valuable chiral dihydro-4-pyridones from readily available starting materials.
Furthermore, a move away from expensive and potentially toxic transition metals is a key driver of innovation. Researchers have developed transition-metal-free ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts. acs.orgnih.gov This approach offers a robust and cost-effective alternative to transition-metal-catalyzed systems for the synthesis of bi-heterocyclic compounds. acs.orgnih.gov
Asymmetric Synthesis and Enantioselective Transformations utilizing Pyridyl Grignards
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The high reactivity of Grignard reagents, however, makes controlling stereoselectivity a significant challenge, often leading to racemic products in uncatalyzed reactions. nih.gov
A landmark achievement in this area is the development of a catalytic methodology for the enantioselective dearomative addition of Grignard reagents to pyridinium (B92312) ions. nih.govacs.org By employing a chiral copper(I) catalyst, it is possible to transform flat, aromatic pyridine derivatives into three-dimensional, chiral dihydro-4-pyridones and 1,4-dihydropyridines with high yields and enantioselectivity. nih.govacs.orgacs.orgnih.gov This process involves the in situ formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent under the control of the chiral catalyst. nih.govacs.org
This transformation is highly versatile, tolerating a range of pyridine derivatives and Grignard reagents. nih.govacs.org Computational and mechanistic studies have provided deep insights into the origin of the observed reactivity and enantioselectivity, paving the way for further refinement of these systems. nih.govacs.orgacs.orgnih.gov The ability to catalytically and asymmetrically functionalize the pyridine core at the C4-position with highly reactive Grignard reagents represents a powerful tool for the synthesis of complex, enantioenriched molecules. acs.orgnih.gov
Further Development of Microreactor and Flow Chemistry Applications for Process Control
Grignard reactions are notoriously exothermic, which can pose significant safety and control challenges, especially on an industrial scale. vapourtec.comfraunhofer.defraunhofer.de Microreactor and flow chemistry technologies offer a powerful solution to these problems by providing superior heat and mass transfer compared to traditional batch reactors. vapourtec.comfraunhofer.defraunhofer.devapourtec.com
The use of flow reactors allows for the in-situ generation of Grignard reagents, which are then immediately used in a subsequent reaction step. vapourtec.comchemicalindustryjournal.co.uk This approach enhances safety by minimizing the accumulation of highly reactive intermediates and overcomes issues related to their limited stability. vapourtec.com The continuous nature of flow processing ensures that reactions are faster, safer, and can produce purer products by minimizing the formation of byproducts that can arise from long reaction times in batch setups. fraunhofer.defraunhofer.de
Key advantages of flow chemistry for Grignard reactions include:
Enhanced Safety: Superior heat dissipation prevents thermal runaways in highly exothermic reactions. vapourtec.comfraunhofer.defraunhofer.de
Improved Control: Precise control over reaction temperature, pressure, and residence time leads to higher reproducibility and yield. vapourtec.com
Increased Purity: Short residence times and rapid conversion inhibit side reactions, leading to cleaner product streams. fraunhofer.defraunhofer.de
Scalability: Flow systems can be scaled up more easily and safely than batch reactors. fraunhofer.defraunhofer.de
Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a specific microreactor design where an organic halide is pumped through a bed of magnesium shavings within a double-skinned, cooled cylinder. fraunhofer.de This design ensures the reaction is well-controlled and the heat is dissipated efficiently. fraunhofer.de Furthermore, the integration of inline analytical tools, such as ReactIR, allows for real-time monitoring of reagent conversion and byproduct formation, enabling precise process optimization. acs.orgmt.com The use of microreactors with features like multiple injection points can provide even greater control over the reaction. google.com
Exploration of Novel Reactivity Modes and Unprecedented Transformations
Future research will undoubtedly uncover new ways to harness the reactivity of pyridyl Grignard reagents. One exciting frontier is the development of novel, transition-metal-free bond-forming strategies. The ligand-coupling reaction between Grignard reagents and pyridylsulfonium salts is a prime example. acs.orgnih.gov This reaction is proposed to proceed through a hypervalent sulfurane intermediate, representing a departure from conventional cross-coupling mechanisms and providing a powerful method for constructing bis-heteroaryl linkages. acs.orgnih.gov
The catalytic asymmetric dearomatization of pyridinium salts with Grignard reagents is another example of an unprecedented transformation. nih.govacs.orgacs.orgnih.gov This reaction fundamentally alters the electronic and structural nature of the pyridine ring, converting a stable aromatic system into a valuable chiral, non-aromatic scaffold in a single, highly selective step.
Moreover, pyridyl Grignard reagents can serve as precursors to other novel organometallic species with unique properties. For instance, they have been used to synthesize arylgermanes, which are more stable than the corresponding boronic acids and can be used in specialized cross-coupling reactions. nih.gov The exploration of such derivative reagents opens up new avenues for synthetic chemistry that are not directly accessible from the Grignard reagent itself. The continued investigation into these and other reactivity modes will expand the synthetic toolkit and enable the construction of increasingly complex and functional molecules.
Q & A
Q. What are the critical safety precautions for handling 2-Methyl-4-pyridylmagnesium bromide in laboratory settings?
Methodological Answer: this compound, as a Grignard reagent, is highly moisture- and oxygen-sensitive. Key precautions include:
- Inert Atmosphere: Use a glovebox or Schlenk line for transfers to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water for ≥15 minutes .
- First Aid: For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in sealed, dry containers under inert gas (argon/nitrogen) at –20°C .
Q. How is this compound synthesized, and what are common pitfalls?
Methodological Answer: Synthesis typically follows standard Grignard protocols:
- Reaction Setup: React 2-methyl-4-bromopyridine with magnesium turnings in anhydrous THF or diethyl ether under inert atmosphere .
- Pitfalls:
- Quality Control: Confirm active Mg content via titration (e.g., Gilman test) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for cross-coupling using this compound?
Methodological Answer: Optimization involves:
- Solvent Selection: THF offers higher polarity for stabilizing intermediates, while ethers provide milder conditions for sensitive substrates .
- Temperature: Reactions often proceed at 0–25°C; elevated temperatures may decompose the reagent.
- Stoichiometry: Use 1.1–1.5 equivalents of Grignard reagent to ensure complete conversion while minimizing side reactions (e.g., homo-coupling) .
- Catalyst Screening: For challenging substrates, test additives like CuCN·2LiCl (Kumada coupling) or transition-metal catalysts (Ni/Fe) .
Q. What advanced analytical techniques are used to characterize this compound and its reaction products?
Methodological Answer:
- Concentration Determination: Titrate with deuterated methanol (CD₃OD) and monitor via ¹H NMR to quantify active Mg .
- Structural Elucidation: Use X-ray crystallography (for crystalline intermediates) or multi-nuclear NMR (¹H, ¹³C, ³¹P if phosphorylated) .
- Purity Assessment: GC-MS or HPLC-MS to detect trace impurities (e.g., residual halide or decomposition products) .
Q. How can contradictory reactivity data in literature be resolved for this reagent?
Methodological Answer: Contradictions often arise from:
- Trace Impurities: Halide residues or moisture can alter reactivity. Purify via distillation or sublimation .
- Solvent Effects: Diethyl ether vs. THF can shift nucleophilicity; replicate exact conditions from literature .
- Substrate Compatibility: Test steric/electronic effects using model substrates (e.g., aryl vs. alkyl electrophiles) .
- Reproducibility: Document detailed reaction parameters (e.g., stirring rate, gas purity) to isolate variables .
Q. What are emerging applications of this compound in synthesizing bioactive molecules?
Methodological Answer: Recent applications include:
- Pharmaceutical Intermediates: Synthesis of pyridine-containing kinase inhibitors via nucleophilic addition to ketones or esters .
- Materials Science: Incorporation into π-conjugated polymers for optoelectronic devices, leveraging the pyridyl group’s electron-withdrawing properties .
- Supramolecular Chemistry: As a building block for ligands in metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
